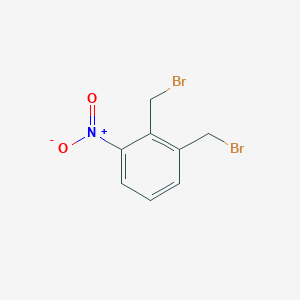
1,2-Bis(bromomethyl)-3-nitrobenzene
Cat. No. B1337603
Key on ui cas rn:
66126-16-7
M. Wt: 308.95 g/mol
InChI Key: IQGHMTSQJHRRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863276B2
Procedure details


To a solution stirred under nitrogen at room temperature of 5.0 mL methanol in 15.0 mL ether was added 0.84 g 60% sodium hydride (0.021 mol) in small portions (sodium hydride was used because metallic sodium was not available). After the addition was complete, the nearly clear and colorless solution was stirred for 5 minutes. To it was then added 1.3 g dimethyl malonate, giving a slightly cloudy colorless solution. To this was rapidly added a suspension of 3.1 g 1,2-bis(bromomethyl)3-nitrobenzene, which immediate gave a precipitate suspended in a dark green solution. This was removed by filtation and the filtrate was concentrated. The residue was purified on silica (20%-100% CH2Cl2 in hexanes) to give 1.93 g off-white solid (67%).






Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[Na].[C:4]([O:11][CH3:12])(=[O:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].Br[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[C:16]=1[CH2:24]Br>CCOCC.CO>[CH3:9][O:8][C:6]([C:5]1([C:4]([O:11][CH3:12])=[O:10])[CH2:24][C:16]2[C:15](=[CH:20][CH:19]=[CH:18][C:17]=2[N+:21]([O-:23])=[O:22])[CH2:14]1)=[O:7] |f:0.1,^1:2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.84 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=C(C(=CC=C1)[N+](=O)[O-])CBr
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the nearly clear and colorless solution was stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a slightly cloudy colorless solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this was rapidly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
immediate gave a precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was removed by filtation
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on silica (20%-100% CH2Cl2 in hexanes)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1(CC2=CC=CC(=C2C1)[N+](=O)[O-])C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.93 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

